molecular formula C30H36N2O6 B7755688 (1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid

(1R,2S,1'S,2'R)-2,2'-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid

Cat. No.: B7755688
M. Wt: 520.6 g/mol
InChI Key: KDCQIZLSYMBHQG-FATVKVNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include ethane-1,2-diamine and cyclohexanecarboxylic acid derivatives. These starting materials undergo a series of reactions, including amidation and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid is used in the synthesis of advanced materials and polymers. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
  • (1S,2R)-2-Amino-1,2-diphenylethanol

Uniqueness

Compared to similar compounds, (1R,2S,1’S,2’R)-2,2’-[ethane-1,2-diylbis(phenylcarbamoyl)]dicyclohexanecarboxylic acid stands out due to its unique stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,2S)-2-[2-(N-[(1R,2S)-2-carboxycyclohexanecarbonyl]anilino)ethyl-phenylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c33-27(23-15-7-9-17-25(23)29(35)36)31(21-11-3-1-4-12-21)19-20-32(22-13-5-2-6-14-22)28(34)24-16-8-10-18-26(24)30(37)38/h1-6,11-14,23-26H,7-10,15-20H2,(H,35,36)(H,37,38)/t23-,24+,25+,26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQIZLSYMBHQG-FATVKVNYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3CCCCC3C(=O)O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)[C@H]3CCCC[C@H]3C(=O)O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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